molecular formula C7H9NO3 B6301082 (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 2166118-43-8

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B6301082
CAS No.: 2166118-43-8
M. Wt: 155.15 g/mol
InChI Key: LFYFIPUSMXSACI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS RN: 2166118-43-8) is a chiral, spirocyclic proline analogue of significant interest in advanced medicinal chemistry and drug discovery. This compound features a cyclopropane ring fused to the pyrrolidine ring of proline, a structure that imposes distinct conformational restrictions on peptide chains, which is a critical property for modulating biological activity and optimizing the pharmacokinetic profiles of drug candidates . Its primary research value lies in its role as a key synthetic intermediate in the development of potent antiviral therapeutics. Specifically, this (6R)-enantiomer and its related derivatives are crucial building blocks in the industrial synthesis of Ledipasvir, a non-structural protein 5A (NS5A) inhibitor used in the treatment of Hepatitis C virus (HCV) infections . The enantioselective preparation of this scaffold, often achieved via methods such as phase-transfer catalysis, is essential for producing the desired biological activity . With a molecular formula of C 7 H 9 NO 3 and a molecular weight of 155.15 g/mol, this reagent is offered with high chemical purity to ensure reliable and reproducible research outcomes . This product is intended For Research Use Only. It is strictly for laboratory applications and is not classified as a medicinal product or for any form of human or veterinary use. Researchers should refer to the provided Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storage under an inert atmosphere at room temperature .

Properties

IUPAC Name

(6R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFIPUSMXSACI-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@@H](NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 4-Hydroxyproline Derivatives

The synthesis begins with the oxidation of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid to the corresponding ketone. This step employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a nitroxyl radical catalyst and sodium hypochlorite (NaClO) as the primary oxidant in an isopropyl acetate solvent system.

  • Reaction Conditions :

    • Temperature: 0–5°C during reagent addition, followed by gradual warming to room temperature.

    • Workup: Separation of organic layers, washing with 1M KHSO₄ and brine, and drying over MgSO₄.

  • Yield : 78% for the ketone intermediate.

Cyclopropanation with Dihalocarbene

The alkene is subjected to dihalocarbene addition, generated in situ from trihaloacetate salts (e.g., Cl₃CCOONa), to form a dihalogenated cyclopropane. This step avoids the use of hazardous reagents like Et₂Zn, enhancing scalability.

  • Key Advantage : Eliminates the need for extreme air-sensitive reagents, reducing fire hazards.

Hydrodehalogenation to Spirocyclopropane

Reductive hydrodehalogenation of the dihalogenated cyclopropane is achieved using tributyltin hydride (Bu₃SnH) under free-radical conditions. This step selectively removes halogen atoms while preserving the spirocyclic framework.

  • Stereochemical Outcome : The (6R) configuration is retained through stereospecific reduction, as confirmed by chiral HPLC analysis.

Enantioselective Synthesis via Double Allylic Alkylation

One-Pot Double Allylic Alkylation

A catalytic enantioselective method developed by utilizes a palladium-catalyzed double allylic alkylation to construct the spirocyclic core.

  • Reagents and Conditions :

    • Substrate: Chiral amine precursor (e.g., (S)-tert-butyl 4-methylenepyrrolidine-2-carboxylate).

    • Catalyst: Pd(PPh₃)₄ with chiral ligands (e.g., (R)-BINAP).

    • Solvent: Anhydrous dichloromethane (DCM).

  • Yield : 85% for the alkylated intermediate.

Hydrolysis to Carboxylic Acid

The tert-butoxycarbonyl (Boc)-protected intermediate is hydrolyzed under basic conditions (50% KOH in MeOH/THF/H₂O) to yield the free carboxylic acid.

  • Reaction Time : 32 hours at room temperature.

  • Workup : Acidification with HCl (pH = 2), extraction with ethyl acetate, and drying over MgSO₄.

  • Yield : 78% for the final product.

Comparative Analysis of Methods

Parameter Spirocyclopropanation Method Enantioselective Alkylation
Total Yield ~60% (multi-step)~66% (two-step)
Stereoselectivity Controlled via starting materialCatalytic enantioselection
Scalability Suitable for industrial scaleLimited by catalyst cost
Reagent Hazard Low (avoids Et₂Zn)Moderate (Pd catalysts)

Optimization Strategies and Challenges

Minimizing Byproducts in Cyclopropanation

The dihalocarbene method reduces byproduct formation compared to traditional Simmon-Smith reactions, which often suffer from incomplete conversion. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further enhance cyclopropanation efficiency.

Enantiomeric Excess (ee) Enhancement

In the enantioselective route, chiral ligand selection critically impacts ee. Using (R)-BINAP achieves >95% ee, whereas cheaper ligands like (S)-PROPHOS result in lower selectivity (78% ee) .

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in Spirocyclic Proline Derivatives

Spirocyclic proline derivatives are widely used as peptidomimetics due to their conformational restrictions. Key analogues include:

Table 1: Structural and Functional Comparison of Spirocyclic Carboxylic Acids
Compound Name Structure Features Key Substituents Biological Relevance References
(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4], oxo at C4, carboxylic acid at C6 4-Oxo, 6-COOH Antiviral (HCV, SARS-CoV-2)
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4], Boc-protected N N-Boc, 6-COOH Intermediate for ledipasvir (HCV NS5A inhibitor)
(S)-5-((R)-2-Hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4], acylated N N-acyl, 6-COOH SARS-CoV-2 3CL protease inhibitor (CMX990)
2-Azaspiro[3.3]heptane-6-carboxylic acid Spiro[3.3], carboxylic acid at C6 Larger spiro ring Peptidomimetic kinase inhibitors
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate Bicyclo[3.1.0], ester substituent Ester at C6 Isocitrate dehydrogenase inhibitors

Key Observations :

  • Ring Size : Smaller spiro[2.4] systems (e.g., target compound) enforce greater conformational restriction than spiro[3.3] or bicyclic systems, enhancing target selectivity .
  • Stereochemistry : The (6R) configuration is critical for activity in certain antiviral contexts, while the (S)-enantiomer is preferred in HCV drug synthesis .
N-Protection Strategies
  • Boc Protection : (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in ledipasvir synthesis. The Boc group enhances solubility and stability during peptide coupling .
  • Acylated Derivatives: N-acylation (e.g., 2-hydroxy-4-methylpentanoyl in CMX990) improves membrane permeability and protease inhibition by introducing hydrophobic interactions .
Carboxylic Acid Derivatives
  • Esterification : Ethyl esters (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) are used to modulate lipophilicity for cellular uptake, whereas free carboxylic acids enhance target binding .

Biological Activity

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a spirocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H9_9NO3_3
  • Molecular Weight : 155.15 g/mol
  • CAS Number : 2166118-43-8
  • IUPAC Name : this compound

The compound features a spiro-fused bicyclic structure, characterized by the presence of both an oxo group and a carboxylic acid functional group, which contributes to its distinct chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the treatment of a 4-exocyclic methylene-substituted proline compound with metal carbenoids generated through the Simmons-Smith reaction or similar variations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways crucial for various biological processes.

Therapeutic Potential

Research indicates that this compound exhibits promising therapeutic properties, including:

  • Antiviral Activity : Investigated as a potential inhibitor of hepatitis C virus (HCV) NS5A proteins, highlighting its role in antiviral drug development .
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, although further investigations are necessary to elucidate specific mechanisms and efficacy.

Case Studies and Research Findings

  • Antiviral Studies : In a study focused on HCV, derivatives of 5-azaspiro[2.4]heptane were evaluated for their inhibitory effects on viral replication. The results indicated that compounds with similar structures could significantly reduce viral load in vitro .
  • Biochemical Probes : The compound has been explored as a biochemical probe in various assays aimed at understanding cellular mechanisms and disease pathways. Its unique structure allows it to serve as a valuable tool in drug discovery efforts.
  • Comparative Analysis : When compared to similar compounds such as 5-Azaspiro[2.4]heptane-6-carboxylic acid, (6R)-4-Oxo demonstrates enhanced reactivity due to the presence of the oxo group, which may contribute to its increased biological activity .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits HCV NS5A; reduces viral replication
AnticancerPotential anticancer effects; requires further study
Enzyme InhibitionMay inhibit specific metabolic enzymes
Receptor InteractionModulates signaling pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis often involves enantioselective phase-transfer catalysis (PTC) using glycine-derived imines. For example, a one-pot double allylic alkylation under PTC conditions with a chinchonidine-derived catalyst achieves high enantiomeric excess (e.g., >95% ee) . Key steps include:

  • Use of tert-butyl esters to protect reactive carboxyl groups.
  • Optimization of solvent polarity (e.g., toluene/water biphasic systems) to enhance stereocontrol.
  • Characterization via chiral HPLC or NMR with chiral shift reagents to verify enantiopurity.

Q. How is the compound characterized to confirm its spirocyclic structure and stereochemistry?

  • Methodological Answer : A combination of techniques is used:

  • X-ray crystallography : Resolves spirocyclic geometry and absolute configuration (e.g., R-configuration at C6) .
  • NMR spectroscopy : Key signals include the spiro carbon (C4) at δ ~95 ppm (¹³C NMR) and splitting patterns in ¹H NMR for cyclopropane protons (δ 0.8–1.2 ppm, multiplet) .
  • Polarimetry : Specific rotation ([α]D²⁵) values (e.g., +15° to +25° in methanol) confirm enantiomeric identity .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability depends on:

  • Temperature : Store at –20°C in inert atmospheres (e.g., argon) to prevent oxidation of the cyclopropane ring .
  • pH Sensitivity : The carboxylic acid group is prone to decarboxylation above pH 7; buffered solutions (pH 4–6) are recommended for aqueous studies .
  • Light Exposure : UV light can degrade the azaspiro core; amber vials are required for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray data?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:

  • Variable-temperature NMR : Identify conformational averaging (e.g., coalescence temperatures for cyclopropane protons) .
  • High-resolution mass spectrometry (HRMS) : Rule out isotopic or adduct interference (e.g., [M+H]+ = 186.0764 Da) .
  • Computational modeling : Compare DFT-optimized structures with experimental X-ray data to validate bond angles and torsional strain .

Q. What strategies are used to optimize enantioselective synthesis for industrial-scale applications?

  • Methodological Answer : Scale-up requires:

  • Catalyst recycling : Immobilized PTC catalysts (e.g., silica-supported chincona alkaloids) improve cost efficiency .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization at C6) .
  • In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress (e.g., FTIR for carbonyl group tracking) .

Q. How does the spirocyclic scaffold influence biological activity in medicinal chemistry applications?

  • Methodological Answer : The rigid spiro structure enhances:

  • Target binding : Cyclopropane strain restricts conformational freedom, improving affinity for protease active sites (e.g., HCV NS5A inhibitors) .
  • Metabolic stability : Resistance to cytochrome P450 oxidation compared to linear analogs .
  • Solubility : Carboxylic acid group allows salt formation (e.g., hydrochloride salts for parenteral formulations) .

Key Challenges & Solutions

  • Challenge : Low yields in spirocyclization steps due to ring strain.
    • Solution : Use of high-dilution conditions and slow addition of reagents to favor intramolecular reactions .
  • Challenge : Epimerization during carboxyl group deprotection.
    • Solution : Mild acidic conditions (e.g., TFA/DCM at 0°C) preserve stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.